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Chlorhexidine (CHX) is a broad-spectrum bisbiguanide antiseptic widely utilized in medical

applications due to its efficacy against a host of bacteria and fungi.[1][2] It is commonly

incorporated into medical devices such as vascular catheters, antibacterial dressings, and

dental implants to reduce the incidence of surgical site infections.[2] Despite its established

antiseptic properties, the interaction of chlorhexidine with host tissues is a critical

consideration. As with any material or substance intended for medical use, chlorhexidine-

containing devices must undergo a rigorous biological evaluation to ensure they do not elicit

adverse local or systemic reactions.[3][4]

This evaluation is governed by a risk management process outlined in the International

Standard ISO 10993, "Biological evaluation of medical devices."[4][5] This standard provides a

framework for determining the appropriate biocompatibility tests based on the nature and

duration of the device's contact with the body.[3][6] This technical guide provides an in-depth

overview of the core biocompatibility assessments for chlorhexidine, detailing the

experimental protocols, presenting quantitative data from key studies, and illustrating the

underlying cellular mechanisms and evaluation workflows.

The first step in a biocompatibility assessment is to perform a chemical characterization of the

final device to identify and quantify any substances that may be released, as described in ISO

10993-18.[6][7] This information is crucial for a toxicological risk assessment, which helps

determine the necessary biological tests.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b7783026?utm_src=pdf-interest
https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://scholar.ui.ac.id/en/publications/genotoxicity-effect-of-chlorhexidine/
https://www.mdpi.com/2304-6767/12/7/221
https://www.mdpi.com/2304-6767/12/7/221
https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://chapletnorthamerica.com/2025/08/20/biocompatibility-testing-for-medical-devices/
https://www.rimsys.io/blog/iso-10993-biologic-evaluation-of-medical-devices
https://www.rimsys.io/blog/iso-10993-biologic-evaluation-of-medical-devices
https://www.fda.gov/media/142959/download
https://chapletnorthamerica.com/2025/08/20/biocompatibility-testing-for-medical-devices/
https://www.hygcen.de/en/services/biocompatibility-testing-of-medical-devices-en-iso-10993.html
https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://www.hygcen.de/en/services/biocompatibility-testing-of-medical-devices-en-iso-10993.html
https://www.emergobyul.com/sites/default/files/2023-08/PLC23CS1070961-ISO-Biocompatibility-Whitepaper_Final-Digital.pdf
https://www.hygcen.de/en/services/biocompatibility-testing-of-medical-devices-en-iso-10993.html
https://www.emergobyul.com/sites/default/files/2023-08/PLC23CS1070961-ISO-Biocompatibility-Whitepaper_Final-Digital.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ISO 10993-1: Risk Management Process
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Caption: ISO 10993-1 Biocompatibility Risk Assessment Workflow.
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Cytotoxicity: The First Line of Assessment
In vitro cytotoxicity assays are fundamental screening tools in biocompatibility assessment.[8]

They are sensitive, rapid, and cost-effective methods for evaluating the potential of a material

to cause cell damage or death.[8][9] Numerous studies have demonstrated that chlorhexidine
exhibits dose- and time-dependent cytotoxicity across various cell lines, including fibroblasts,

myoblasts, osteoblasts, and macrophages.[10][11][12]

Summary of Quantitative Cytotoxicity Data
The following tables summarize key findings from in vitro studies, highlighting the impact of

chlorhexidine concentration and exposure time on cell viability.

Table 1: Effect of Chlorhexidine Gluconate on Human Fibroblasts, Myoblasts, and Osteoblasts

Cell Type CHX Concentration Exposure Time
Mean Cell Survival
(%)

Fibroblasts 0.002% 1 min 96.4%

0.02% 1 min < 6%

0.2% 1 min < 6%

2% 1 min < 6%

Myoblasts 0.002% 1 min 82.4%

0.02% 1 min < 6%

0.2% 1 min < 6%

2% 1 min < 6%

Osteoblasts 0.002% 2 min 25.5%

0.02% 2 min < 6%

0.2% 2 min < 6%

2% 2 min < 6%
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(Data sourced from Liu et al., 2018)[10]

Table 2: Cytotoxicity of Chlorhexidine on Various Cell Lines

Cell Line Assay
CHX
Concentr
ation

Exposure
Time

Endpoint Result
Referenc
e

Odontobl
ast-like
(MDPC-
23)

MTT 0.0024% -

Metabolis
m
Reductio
n

24.8% [13]

0.004% -
Metabolism

Reduction
29.9% [13]

0.02% -
Metabolism

Reduction
70.8% [13]

Gingival

Epithelial

(S-G)

- - 1 hour
Midpoint

Cytotoxicity

0.106

mmol/L
[14]

- 24 hours
Midpoint

Cytotoxicity

0.011

mmol/L
[14]

- 72 hours
Midpoint

Cytotoxicity

0.0045

mmol/L
[14]

Human

Gingival

Fibroblasts

MTT - 72 hours IC50
0.0004346

%
[15]

Human

Fibroblasts

(HF)

CCK-8
Chlorhexidi

ne Acetate
5 sec

Cell

Survival
4.46% [16]

| | | | 180 sec | Cell Survival | 0.79% |[16] |
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Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-
5)
The most common methods for assessing cytotoxicity involve exposing cultured cells to

extracts of the medical device or to direct contact with the material and then measuring cell

viability or metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay based on the ability of metabolically active cells to reduce the yellow

tetrazolium salt MTT to purple formazan crystals.[2][13] The amount of formazan produced is

proportional to the number of viable cells. The Cell Counting Kit-8 (CCK-8) assay functions

similarly.[10][16]

Detailed Methodology (MTT Assay Example):

Cell Culture: Plate a suitable cell line (e.g., L929 mouse fibroblasts, human gingival

fibroblasts) in 96-well microplates at a predetermined density and incubate for 24 hours to

allow for cell attachment.[2][15]

Preparation of Test Article: Prepare extracts of the chlorhexidine-containing device

according to ISO 10993-12. This typically involves incubating the device in a culture medium

(e.g., MEM with 5% serum) at 37°C for 24-72 hours. Alternatively, prepare direct dilutions of

chlorhexidine in the culture medium.[2][10]

Cell Exposure: Remove the existing culture medium from the cells and replace it with the

device extracts or chlorhexidine dilutions. Include negative controls (culture medium only)

and positive controls (e.g., dilute phenol solution).[13]

Incubation: Incubate the cells with the test solutions for a specified period (e.g., 1, 2, or 3

minutes for direct application; 24, 48, or 72 hours for extracts).[2][10][15]

MTT Addition: After incubation, remove the test solution, rinse the cells with a phosphate-

buffered saline (PBS), and add fresh medium containing MTT solution (e.g., 10 µL per 100

µL of medium).[2]

Formazan Solubilization: Incubate for 2-4 hours to allow formazan crystals to form. Then,

add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the
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crystals.[2]

Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570

nm) using a microplate reader.[2]

Calculation: Calculate cell viability as a percentage relative to the negative control. A

reduction in cell viability by more than 30% is typically considered a cytotoxic effect.
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In Vitro Cytotoxicity Assay Workflow (e.g., MTT)

1. Seed cells (e.g., L929)
in 96-well plate

2. Incubate for 24h
to allow attachment

3. Prepare device extracts
or CHX dilutions

4. Expose cells to test articles
and controls

5. Incubate for
specified duration (e.g., 24h)

6. Add MTT reagent

7. Incubate for 2-4h
(Formazan formation)

8. Add solubilizing agent

9. Measure absorbance
with plate reader

10. Calculate % cell viability
vs. negative control
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Caption: General workflow for an MTT-based cytotoxicity assay.
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Cellular Mechanisms of Chlorhexidine Cytotoxicity
Chlorhexidine's cytotoxic effects stem from its cationic nature, which facilitates strong

interactions with negatively charged components of cell membranes.[17][18] This interaction

disrupts membrane integrity, leading to a cascade of intracellular events.[19] Studies have

shown that CHX exposure can cause an increase in intracellular reactive oxygen species

(ROS), disturbance of mitochondrial function (evidenced by a reduction in mitochondrial

membrane potential), and a rapid increase in intracellular calcium levels.[11][12][20] These

events can trigger programmed cell death (apoptosis) at lower concentrations or necrosis at

higher concentrations.[8][11][12]

Chlorhexidine-Induced Cellular Response Pathway

Chlorhexidine (CHX) Cell Membrane
(Disruption & Permeability Increase)

Mitochondrial Dysfunction
(Reduced Membrane Potential)

Increased Reactive
Oxygen Species (ROS)
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Necrosis
High CHX Conc.

Apoptosis

Cell Death
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Caption: Signaling pathway for chlorhexidine-induced cytotoxicity.

Genotoxicity Assessment
Genotoxicity tests are designed to detect agents that can damage cellular genetic material

(DNA).[1] Such damage can potentially lead to mutations or cancer. For chlorhexidine,

concerns have been raised regarding its long-term use, with some studies indicating a potential

for genotoxicity.[21][22]
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Summary of Quantitative Genotoxicity Data
Table 3: Micronuclei Formation in Human Buccal Epithelial Cells with Chlorhexidine
Mouthwash Use

Group
Duration of CHX
Use

Mean No. of
Micronucleated
Cells (per 2000
cells)

Mean No. of
Micronuclei (per
2000 cells)

Control None 0.41 ± 0.71 0.48 ± 0.80

B1 2 weeks 1.65 ± 2.09 -

B2 4 weeks 4.88 ± 2.09 -

B3 8 weeks 5.20 ± 2.62 -

B4 16 weeks 10.0 ± 2.09 -

B5 24 weeks 11.7 ± 1.87 14.5 ± 2.49

(Data sourced from studies on genotoxic effects of CHX mouthwash)[21][22]

Experimental Protocols: Genotoxicity (ISO 10993-3)
A battery of tests is typically required to assess genotoxicity, including an assay for gene

mutations in bacteria, an in vitro cytogenetic assay, and an in vivo test for chromosomal

damage.[5]

Comet Assay (Single Cell Gel Electrophoresis):

Principle: This assay measures DNA strand breaks in individual cells.[1][11] Cells are

embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.

Damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail." The

intensity of the tail relative to the head is proportional to the amount of DNA damage.[11]

Methodology:
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1. Expose a cell suspension (e.g., peripheral leukocytes, macrophages) to CHX extracts.

[11]

2. Embed the cells in low-melting-point agarose and layer onto a microscope slide.

3. Lyse the cells with detergent and high salt to remove membranes and proteins, leaving

behind the DNA "nucleoid."

4. Treat with alkali to unwind the DNA before electrophoresis.

5. Perform electrophoresis under alkaline conditions.

6. Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

7. Quantify DNA damage using image analysis software to measure tail length and tail

intensity.

Micronucleus Test:

Principle: This test detects chromosomal damage or damage to the mitotic apparatus.[21]

[22] Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or

whole chromosomes left behind during cell division. An increase in the frequency of

micronucleated cells indicates genotoxic events.[11][22]

Methodology (in vitro):

1. Treat cultured cells (e.g., CHO cells, human lymphocytes) with CHX extracts.

2. Add Cytochalasin-B to block cytokinesis, allowing cells that have undergone mitosis to

be identified as binucleated.

3. Harvest, fix, and stain the cells.

4. Score the frequency of micronuclei in a large population of binucleated cells (e.g., 1000-

2000 cells) using a microscope.[22]

Irritation and Skin Sensitization
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These tests evaluate the potential of a device to cause local irritation and to induce an allergic

skin reaction.[3] According to ISO 10993-10, these are key endpoints for any device that comes

into contact with the skin.

Irritation Testing
Irritation is a localized inflammatory response to a single, repeated, or continuous application of

a substance, without the involvement of an immunological mechanism.

Experimental Protocol: In Ovo Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM)

Principle: The HET-CAM assay is an alternative in vitro method to assess the irritation

potential of a substance on mucous membranes.[2] The highly vascularized chorioallantoic

membrane of a fertilized hen's egg serves as a biological indicator. The occurrence of

hemorrhage, vascular lysis, or coagulation within 5 minutes of application indicates an irritant

effect.[2]

Methodology:

Incubate fertile hen's eggs for 9 days.

On day 9, open a window in the eggshell to expose the chorioallantoic membrane (CAM).

Apply the CHX solution or device extract (e.g., 300 µL) directly onto the CAM.

Observe the CAM for 5 minutes for signs of vascular damage (hemorrhage, lysis,

coagulation).

Score the reaction based on the time of onset and severity of the observed effects. A study

showed that 0.02% and 0.2% CHX exerted an irritant effect in this assay.[2]

Skin Sensitization Testing
Skin sensitization is an immunological process that results in an allergic reaction upon

subsequent exposure to a substance.

Experimental Protocol: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)
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Principle: The GPMT is a robust in vivo method designed to detect the potential of a

substance to cause skin sensitization.[23][24] It involves an induction phase to sensitize the

animals, followed by a challenge phase to elicit a potential allergic reaction.

Methodology:

Induction Phase (Day 0): In test group guinea pigs, administer intradermal injections of the

test article extract mixed with Freund's Complete Adjuvant (FCA), the extract alone, and

FCA alone into a shaved area on the back.

Topical Induction (Day 7): Apply the test article extract topically over the injection sites

under an occlusive patch for 48 hours.

Challenge Phase (Day 21): Apply the test article extract topically to a naive, shaved site on

both test and control animals under an occlusive patch for 24 hours.

Scoring (24 and 48 hours post-challenge): Remove the patches and score the challenge

sites for erythema and edema according to a standardized scale (e.g., Draize scale). A

significantly greater reaction in the test group compared to the control group indicates

sensitization.

Systemic Toxicity and Other Endpoints
For devices with prolonged or permanent contact, or those with the potential for systemic

exposure, further tests may be required.

Acute Systemic Toxicity (ISO 10993-11): These tests assess the potential for harm from a

single, short-term exposure to extracts from a device. The LD50 value for chlorhexidine
diacetate in rats is reported as 1180 mg/kg bw.

Subacute/Subchronic/Chronic Toxicity (ISO 10993-11): These studies evaluate the effects of

repeated or continuous exposure over a longer period. A long-term study in rats established

a No Observed Adverse Effect Level (NOAEL) of 0.5 mg/kg bw/day, with reversible

histopathological changes in lymph nodes observed at 5 mg/kg bw/day.

Hemocompatibility (ISO 10993-4): For blood-contacting devices, tests for hemolysis (red

blood cell damage), coagulation, and thrombosis are essential.
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Carcinogenicity (ISO 10993-3): Long-term studies in rats and mice have shown no evidence

of carcinogenic effects from chlorhexidine. However, a breakdown product, p-chloroaniline

(PCA), is considered a probable human carcinogen, making control over degradation critical.

Conclusion
The biocompatibility assessment of chlorhexidine for medical devices is a multi-faceted

process guided by the risk-based framework of ISO 10993. The available data indicates that

while chlorhexidine is an effective antiseptic, it possesses significant, dose-dependent in vitro

cytotoxicity and has the potential to be an irritant at high concentrations. Genotoxicity data

warrants careful consideration for long-term applications. A thorough evaluation, including

chemical characterization and a well-justified battery of biological tests, is essential to establish

a comprehensive safety profile and ensure that the benefits of incorporating chlorhexidine into

a medical device outweigh the potential biological risks. This guide provides the foundational

knowledge for researchers and developers to navigate this critical evaluation process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scholar.ui.ac.id [scholar.ui.ac.id]

2. mdpi.com [mdpi.com]

3. Biocompatibility Testing for Medical Devices | ISO 10993 [chapletnorthamerica.com]

4. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]

5. fda.gov [fda.gov]

6. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]

7. emergobyul.com [emergobyul.com]

8. researchgate.net [researchgate.net]

9. criver.com [criver.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://www.benchchem.com/product/b7783026?utm_src=pdf-body
https://www.benchchem.com/product/b7783026?utm_src=pdf-custom-synthesis
https://scholar.ui.ac.id/en/publications/genotoxicity-effect-of-chlorhexidine/
https://www.mdpi.com/2304-6767/12/7/221
https://chapletnorthamerica.com/2025/08/20/biocompatibility-testing-for-medical-devices/
https://www.rimsys.io/blog/iso-10993-biologic-evaluation-of-medical-devices
https://www.fda.gov/media/142959/download
https://www.hygcen.de/en/services/biocompatibility-testing-of-medical-devices-en-iso-10993.html
https://www.emergobyul.com/sites/default/files/2023-08/PLC23CS1070961-ISO-Biocompatibility-Whitepaper_Final-Digital.pdf
https://www.researchgate.net/publication/263663768_Assessment_of_the_cytotoxicity_of_chlorhexidine_by_employing_an_in_vitro_mammalian_test_system
https://www.criver.com/industry/medical-device/biocompatibility-testing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and
osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

11. Cytotoxicity and genotoxicity of chlorhexidine on macrophages in vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. Effect of chlorhexidine digluconate on different cell types: a molecular and ultrastructural
investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Cytotoxic effects of different concentrations of chlorhexidine - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. An in vitro study on the cytotoxicity of chlorhexidine digluconate to human gingival cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

15. Preliminary cytotoxicity assessment of Jaftex vs. chlorhexidine mouthwashes on human
gingival fibroblasts and oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

16. nutrition.bmj.com [nutrition.bmj.com]

17. Analysis of the Effects of Chlorhexidine on Oral Biofilm Vitality and Structure Based on
Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]

18. Chlorhexidine possesses unique cytotoxic actions in rat thymic lymphocytes: Its relation
with electrochemical property of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

19. The mechanism of action of chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. Genotoxicity of chlorhexidine mouthwash in gingivitis patients' cells [wisdomlib.org]

22. Genotoxic assessment of chlorhexidine mouthwash on exfoliated buccal epithelial cells
in chronic gingivitis patients - PMC [pmc.ncbi.nlm.nih.gov]

23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

To cite this document: BenchChem. [Introduction: Chlorhexidine in Medical Devices and the
Imperative for Biocompatibility]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7783026#chlorhexidine-biocompatibility-assessment-
for-medical-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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